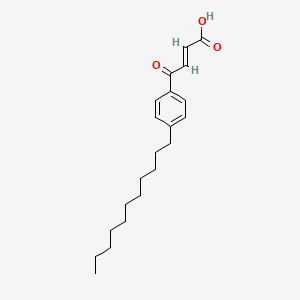
Atg4B-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atg4B-IN-2 is a potent inhibitor of the autophagy-related cysteine protease enzyme ATG4B. This compound has garnered significant attention due to its ability to modulate autophagy, a cellular degradation process essential for maintaining cellular homeostasis. By inhibiting ATG4B, this compound can potentially regulate autophagy-related pathways, making it a promising candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atg4B-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Final Coupling Reaction: The final step involves coupling the intermediates under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Atg4B-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives and analogs of this compound, each with potentially unique biological activities .
Scientific Research Applications
Atg4B-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ATG4B in autophagy and related pathways.
Biology: Helps in understanding the molecular mechanisms of autophagy and its regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and enhancing the efficacy of other anticancer agents.
Industry: Potential applications in the development of autophagy-modulating drugs and therapeutic agents
Mechanism of Action
Atg4B-IN-2 exerts its effects by inhibiting the activity of the cysteine protease enzyme ATG4B. This enzyme is crucial for the processing of autophagy-related proteins, such as microtubule-associated protein 1 light chain 3 (LC3). By inhibiting ATG4B, this compound prevents the cleavage and lipidation of LC3, thereby disrupting the formation and maturation of autophagosomes. This inhibition of autophagy can lead to the accumulation of damaged cellular components and ultimately induce cell death, particularly in cancer cells .
Comparison with Similar Compounds
Ebselen: Another ATG4B inhibitor with potent activity and a well-defined mechanism of action.
Azalomycin F4a: A natural product inhibitor of ATG4B with promising anticancer properties.
Comparison:
Potency: Atg4B-IN-2 has a Ki value of 3.1 μM, indicating its strong inhibitory activity against ATG4B. Ebselen, on the other hand, has an IC50 value of 189 nM, making it a more potent inhibitor.
Selectivity: this compound shows declining phospholipase A2 inhibitory potency, whereas Ebselen exhibits selectivity against ATG4A and caspases.
Mechanism: Both compounds inhibit ATG4B, but Ebselen also promotes ATG4B oligomerization, adding another layer to its mechanism of action
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E)-4-oxo-4-(4-undecylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)20(22)16-17-21(23)24/h12-17H,2-11H2,1H3,(H,23,24)/b17-16+ |
InChI Key |
XEPLKXYXNJMMCI-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















